

In-depth Technical Guide: **tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate**

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Compound of Interest

Compound Name:	<i>tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate</i>
Cat. No.:	B1293438

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, including its molecular weight, and outlines a putative synthetic pathway based on established chemical principles for analogous structures. While specific biological activity and signaling pathways for this exact molecule are not extensively documented in publicly available literature, this guide explores the known biological relevance of its core structural motifs—the 2-aminopyridine and carbamate functionalities. This information is intended to provide a foundational understanding for researchers investigating this and related compounds.

Chemical Properties and Data

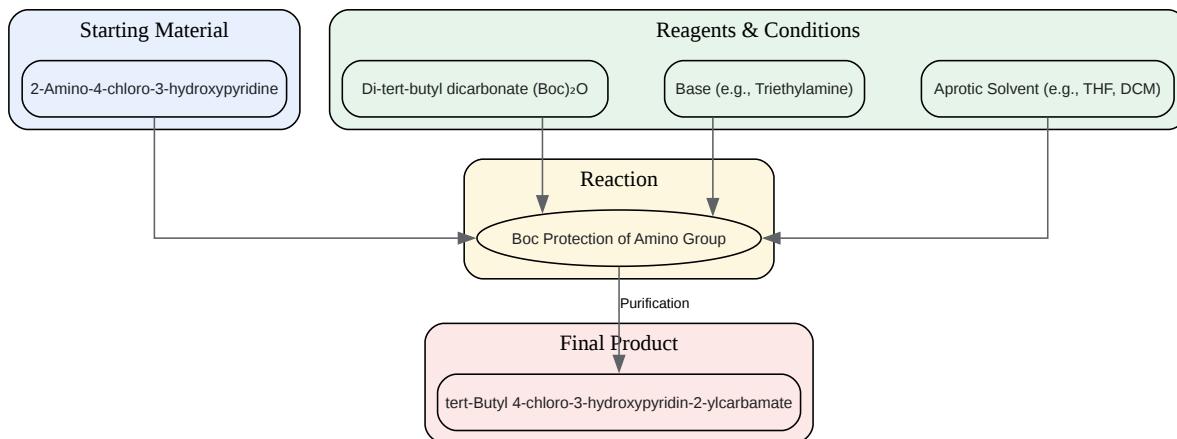
tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is a substituted pyridine derivative. Its chemical structure incorporates a tert-butoxycarbonyl (Boc) protecting group on an amino functionality, a chlorine atom, and a hydroxyl group on the pyridine ring. These features make it a potential intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of **tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value	Source
Molecular Weight	244.67 g/mol	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₃ CIN ₂ O ₃	[1] [2] [3] [4]
CAS Number	1021339-30-9	[1] [2] [3] [4]
Appearance	Solid (predicted)	[4]
SMILES	CC(C) (C)OC(=O)Nc1nccc(Cl)c1O	[2] [4]
InChI	1S/C10H13CIN2O3/c1-10(2,3)16-9(15)13-8-7(14)6(11)4-5-12-8/h4-5,14H,1-3H3,(H,12,13,15)	[2] [4]
InChI Key	XNPOKIQJADWOCY- UHFFFAOYSA-N	[2] [4]

Putative Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of **tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate** is not readily available in the surveyed literature, a plausible synthetic route can be conceptualized based on known organic chemistry reactions involving pyridine derivatives. The following proposed workflow starts from the precursor 2-amino-4-chloro-3-hydroxypyridine.



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Caption: Proposed synthesis of the target compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and would require optimization for specific laboratory conditions.

- Preparation of Starting Material: The synthesis would commence with 2-amino-4-chloro-3-hydroxypyridine.
- Reaction Setup: The starting material is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Base: A base, for instance, triethylamine or diisopropylethylamine, is added to the solution to act as a proton scavenger.

- **Boc Protection:** Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in the same solvent, is added dropwise to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Work-up and Purification:** Upon completion, the reaction mixture is quenched with water or a mild aqueous acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, **tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate**.
- **Characterization:** The structure and purity of the synthesized compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Context and Potential Applications

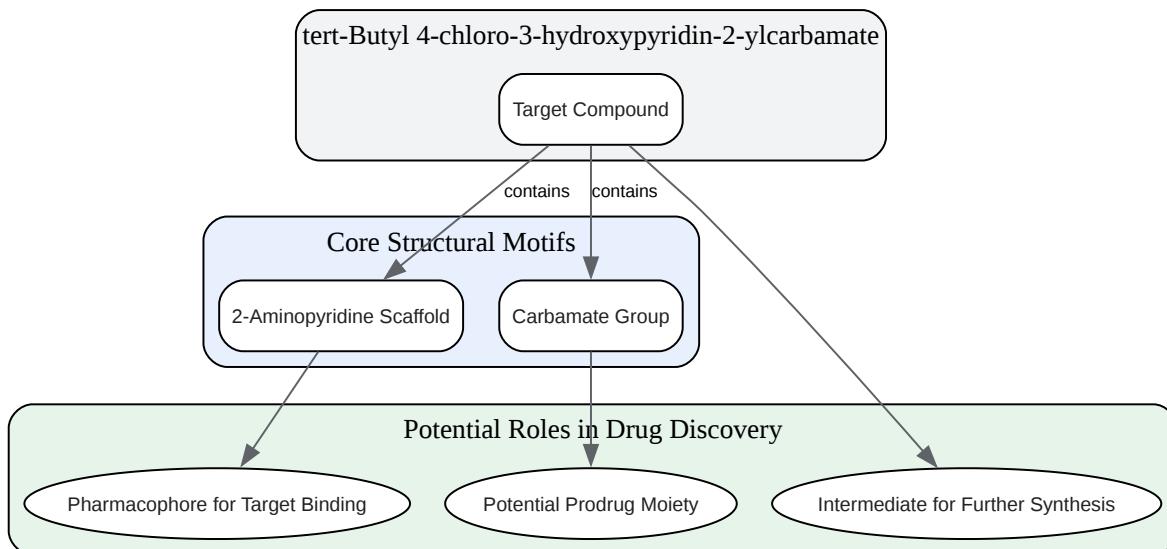
The biological significance of **tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate** can be inferred from the known activities of its core structural components.

The 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a well-established pharmacophore in drug discovery, present in a variety of approved drugs with diverse therapeutic applications. Its ability to form key interactions with biological targets makes it a valuable building block in medicinal chemistry.

The Carbamate Group

The carbamate group is also a prevalent feature in many pharmaceuticals. It can act as a bioisostere for amide bonds, potentially improving drug-like properties such as metabolic stability and cell permeability. The tert-butoxycarbonyl (Boc) group, in particular, is a common protecting group for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions.



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Caption: Logical relationships of the target compound.

Experimental Workflow in a Research Context

Given its structure, **tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate** would likely be utilized as an intermediate in a larger synthetic campaign aimed at producing novel bioactive molecules. The following diagram illustrates a typical workflow in such a research endeavor.



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Caption: A typical drug discovery workflow.

Conclusion

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate represents a versatile chemical entity with potential for applications in drug discovery and development. While specific biological data for this compound is limited, its structural components suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential biological applications of this and structurally related compounds. Further investigation is warranted to fully elucidate its synthetic accessibility and biological activity profile.

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